molecular formula C5H11NO2 B555798 (S)-methyl 2-aminobutanoate CAS No. 15399-22-1

(S)-methyl 2-aminobutanoate

Cat. No. B555798
CAS RN: 15399-22-1
M. Wt: 117.15 g/mol
InChI Key: ZZWPOYPWQTUZDY-BYPYZUCNSA-N
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Description

“(S)-methyl 2-aminobutanoate” is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da . This compound is also known by other names such as “(2S)-2-Aminobutanoate de méthyle” in French and “Methyl- (2S)-2-aminobutanoat” in German .


Molecular Structure Analysis

“(S)-methyl 2-aminobutanoate” has one defined stereocenter . It has three hydrogen bond acceptors and two hydrogen bond donors . The compound also has three freely rotating bonds .


Physical And Chemical Properties Analysis

“(S)-methyl 2-aminobutanoate” has a density of 1.0±0.1 g/cm3 . Its boiling point is 127.8±13.0 °C at 760 mmHg . The vapour pressure of the compound is 11.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.6±3.0 kJ/mol . The compound has a flash point of 3.5±17.4 °C . The index of refraction is 1.427 . The molar refractivity is 30.5±0.3 cm3 .

Safety And Hazards

The safety data sheet for “(S)-methyl 2-aminobutanoate” indicates that it is for R&D use only and not for medicinal, household or other use . The compound is classified under acute toxicity, oral (Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

The amino acid “(S)-2-aminobutyric acid”, which is structurally similar to “(S)-methyl 2-aminobutanoate”, is an important building block in the synthesis of pharmaceutically active compounds such as levetiracetam, known to be useful for the treatment of epilepsy and other neurological disorders . This suggests potential future directions for the use of “(S)-methyl 2-aminobutanoate” in pharmaceutical research.

properties

IUPAC Name

methyl (2S)-2-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPOYPWQTUZDY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-aminobutanoate

CAS RN

15399-22-1
Record name Methyl 2-aminobutanoate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2-AMINOBUTANOATE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Liao, H Chen, G Wang, S Wu, Z Yang, W Luo, Z Liu… - Tetrahedron, 2020 - Elsevier
A first systematic impurity profile research concerning nine observed and potential process related impurities of antiepileptic drug brivaracetam is reported. Among which three (impurity …
Number of citations: 16 www.sciencedirect.com
E Watts, D Heidenreich, E Tucker, M Raab… - Journal of Medicinal …, 2019 - ACS Publications
Concomitant inhibition of anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) is a potential therapeutic strategy for targeting two key oncogenic drivers that co-segregate in …
Number of citations: 55 pubs.acs.org
S Hildenbrand, Y Baqi, CE Müller - Journal of Labelled …, 2012 - Wiley Online Library
A method for the preparation of [³H]levetiracetam with a high specific activity of 98 Ci/mmol (3.6 TBq/mmol) is described. The radioligand proved to be highly useful for the labeling of …

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